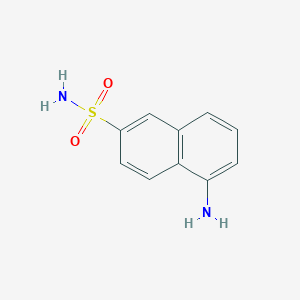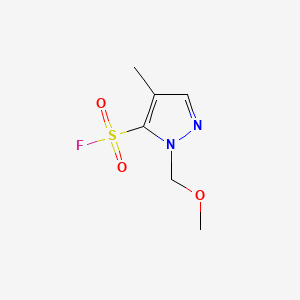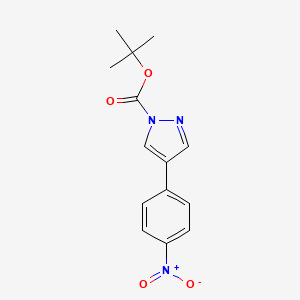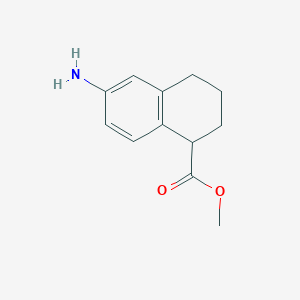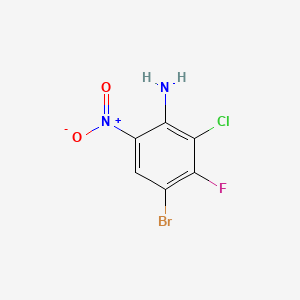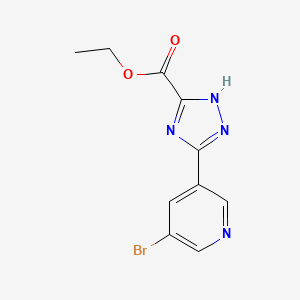
ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that features a triazole ring fused with a pyridine ring
Preparation Methods
The synthesis of ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carboxylic acid.
Formation of Triazole Ring: The carboxylic acid is then reacted with hydrazine to form the corresponding hydrazide. This intermediate undergoes cyclization with ethyl orthoformate to form the triazole ring.
Esterification: The final step involves esterification with ethanol to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with active sites of enzymes, while the bromopyridine moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(5-bromopyridin-3-yl)acetate: This compound has a similar bromopyridine moiety but lacks the triazole ring, making it less versatile in forming hydrogen bonds.
5-Bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylic acid: This compound is similar but lacks the ethyl ester group, which can affect its solubility and reactivity.
The unique combination of the triazole ring and bromopyridine moiety in this compound provides it with distinct chemical and biological properties that make it valuable in various research applications.
Properties
Molecular Formula |
C10H9BrN4O2 |
|---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C10H9BrN4O2/c1-2-17-10(16)9-13-8(14-15-9)6-3-7(11)5-12-4-6/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
RHGVZWBJNUWFFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


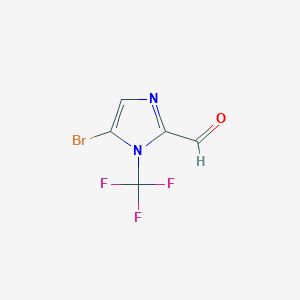
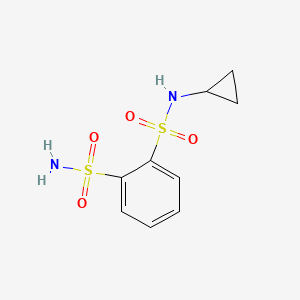
![rac-(1R,3S)-3-{[(benzyloxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B13515946.png)

![3-Ethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B13515964.png)
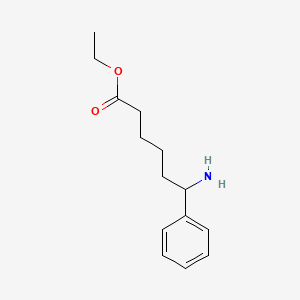
![1-{3-Methyl-2-oxabicyclo[3.1.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13515978.png)
![2-Aminoimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B13515981.png)
